3-Ethylimidazo[1,5-a]pyridine-1-carbonyl chloride
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Overview
Description
3-Ethylimidazo[1,5-a]pyridine-1-carbonyl chloride is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by the presence of an imidazo[1,5-a]pyridine core structure with an ethyl group at the 3-position and a carbonyl chloride functional group at the 1-position. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethylimidazo[1,5-a]pyridine-1-carbonyl chloride typically involves the functionalization of the imidazo[1,5-a]pyridine core. One common method is the chlorination of 3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux conditions. The reaction proceeds as follows:
Starting Material: 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid.
Reagent: Thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Conditions: Reflux in an inert solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).
Product: this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Ethylimidazo[1,5-a]pyridine-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form 3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under mild to moderate conditions.
Hydrolysis: Water or aqueous base (e.g., NaOH) under ambient conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acid: Formed by hydrolysis.
Alcohol: Formed by reduction.
Scientific Research Applications
3-Ethylimidazo[1,5-a]pyridine-1-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: The compound is used in the development of novel materials, including polymers and coatings, due to its unique structural properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 3-ethylimidazo[1,5-a]pyridine-1-carbonyl chloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group acts as an electrophile, facilitating nucleophilic attack and subsequent formation of various derivatives. In biological systems, the compound may interact with enzymes and proteins, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
3-Methylimidazo[1,5-a]pyridine-1-carbonyl chloride: Similar structure but with a methyl group instead of an ethyl group.
3-Phenylimidazo[1,5-a]pyridine-1-carbonyl chloride: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
3-Ethylimidazo[1,5-a]pyridine-1-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the ethyl group at the 3-position and the carbonyl chloride group at the 1-position makes it a versatile intermediate for various synthetic applications. Its reactivity towards nucleophiles and ability to form diverse derivatives further enhance its utility in research and industrial applications.
Properties
CAS No. |
120221-74-1 |
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Molecular Formula |
C10H9ClN2O |
Molecular Weight |
208.64 g/mol |
IUPAC Name |
3-ethylimidazo[1,5-a]pyridine-1-carbonyl chloride |
InChI |
InChI=1S/C10H9ClN2O/c1-2-8-12-9(10(11)14)7-5-3-4-6-13(7)8/h3-6H,2H2,1H3 |
InChI Key |
RHIBFTMMKBSBJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C2N1C=CC=C2)C(=O)Cl |
Origin of Product |
United States |
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